Cas no 2227672-55-9 (rac-4-(1R,2R)-2-(aminomethyl)cyclopropyl-N,N-diethylaniline)
rac-4-(1R,2R)-2-(aminomethyl)cyclopropyl-N,N-diethylaniline Chemical and Physical Properties
Names and Identifiers
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- rac-4-(1R,2R)-2-(aminomethyl)cyclopropyl-N,N-diethylaniline
- rac-4-[(1R,2R)-2-(aminomethyl)cyclopropyl]-N,N-diethylaniline
- 2227672-55-9
- EN300-1766516
-
- Inchi: 1S/C14H22N2/c1-3-16(4-2)13-7-5-11(6-8-13)14-9-12(14)10-15/h5-8,12,14H,3-4,9-10,15H2,1-2H3/t12-,14-/m0/s1
- InChI Key: IZPPELIVXYQZQR-JSGCOSHPSA-N
- SMILES: NC[C@@H]1C[C@H]1C1C=CC(=CC=1)N(CC)CC
Computed Properties
- Exact Mass: 218.178298710g/mol
- Monoisotopic Mass: 218.178298710g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 5
- Complexity: 205
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 29.3Ų
rac-4-(1R,2R)-2-(aminomethyl)cyclopropyl-N,N-diethylaniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1766516-0.05g |
rac-4-[(1R,2R)-2-(aminomethyl)cyclopropyl]-N,N-diethylaniline |
2227672-55-9 | 0.05g |
$1091.0 | 2023-09-20 | ||
| Enamine | EN300-1766516-0.1g |
rac-4-[(1R,2R)-2-(aminomethyl)cyclopropyl]-N,N-diethylaniline |
2227672-55-9 | 0.1g |
$1144.0 | 2023-09-20 | ||
| Enamine | EN300-1766516-0.25g |
rac-4-[(1R,2R)-2-(aminomethyl)cyclopropyl]-N,N-diethylaniline |
2227672-55-9 | 0.25g |
$1196.0 | 2023-09-20 | ||
| Enamine | EN300-1766516-0.5g |
rac-4-[(1R,2R)-2-(aminomethyl)cyclopropyl]-N,N-diethylaniline |
2227672-55-9 | 0.5g |
$1247.0 | 2023-09-20 | ||
| Enamine | EN300-1766516-1.0g |
rac-4-[(1R,2R)-2-(aminomethyl)cyclopropyl]-N,N-diethylaniline |
2227672-55-9 | 1g |
$1299.0 | 2023-06-03 | ||
| Enamine | EN300-1766516-2.5g |
rac-4-[(1R,2R)-2-(aminomethyl)cyclopropyl]-N,N-diethylaniline |
2227672-55-9 | 2.5g |
$2548.0 | 2023-09-20 | ||
| Enamine | EN300-1766516-5.0g |
rac-4-[(1R,2R)-2-(aminomethyl)cyclopropyl]-N,N-diethylaniline |
2227672-55-9 | 5g |
$3770.0 | 2023-06-03 | ||
| Enamine | EN300-1766516-10.0g |
rac-4-[(1R,2R)-2-(aminomethyl)cyclopropyl]-N,N-diethylaniline |
2227672-55-9 | 10g |
$5590.0 | 2023-06-03 | ||
| Enamine | EN300-1766516-1g |
rac-4-[(1R,2R)-2-(aminomethyl)cyclopropyl]-N,N-diethylaniline |
2227672-55-9 | 1g |
$1299.0 | 2023-09-20 | ||
| Enamine | EN300-1766516-5g |
rac-4-[(1R,2R)-2-(aminomethyl)cyclopropyl]-N,N-diethylaniline |
2227672-55-9 | 5g |
$3770.0 | 2023-09-20 |
rac-4-(1R,2R)-2-(aminomethyl)cyclopropyl-N,N-diethylaniline Related Literature
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Fuming Xiao,Mengzhu Wang,Yunxiang Lei,Wenbo Dai,Yunbing Zhou,Miaochang Liu,Wenxia Gao,Xiaobo Huang,Huayue Wu J. Mater. Chem. C, 2020,8, 17410-17416
Additional information on rac-4-(1R,2R)-2-(aminomethyl)cyclopropyl-N,N-diethylaniline
Rac-4-(1R,2R)-2-(Aminomethyl)cyclopropyl-N,N-Diethylaniline: A Comprehensive Overview
The compound with CAS No. 2227672-55-9, known as rac-4-(1R,2R)-2-(aminomethyl)cyclopropyl-N,N-diethylaniline, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique stereochemistry and functional groups, which contribute to its potential applications in drug discovery and materials science. In this article, we will delve into the structural features, synthesis methods, and recent research findings related to this compound.
Rac-4-(1R,2R)-2-(Aminomethyl)cyclopropyl-N,N-Diethylaniline is a bicyclic structure with a cyclopropane ring fused to an aniline moiety. The stereochemistry at the 1R and 2R positions of the cyclopropane ring plays a crucial role in determining the compound's physical and chemical properties. The presence of an amino group (-NH-) and diethyl substituents on the aniline ring further enhances its reactivity and biological activity. Recent studies have highlighted the importance of such stereochemically defined compounds in medicinal chemistry, particularly in the development of enantioselective drugs.
The synthesis of rac-4-(1R,2R)-2-(Aminomethyl)cyclopropyl-N,N-Diethylaniline involves a multi-step process that typically begins with the preparation of the cyclopropane intermediate. Researchers have employed various methods, including ring-closing metathesis and organocatalytic approaches, to construct the cyclopropane ring with high stereoselectivity. The subsequent functionalization steps involve nucleophilic substitution and amine alkylation reactions to introduce the amino group and diethyl substituents. These methods have been optimized in recent years to improve yield and purity, making this compound more accessible for further studies.
One of the most promising applications of rac-4-(1R,2R)-2-(Aminomethyl)cyclopropyl-N,N-Diethylaniline lies in its potential as a building block for complex molecules with bioactive properties. Recent research has demonstrated that this compound can serve as a precursor for the synthesis of peptide mimetics and other bioactive agents. Its ability to form hydrogen bonds and participate in π-π interactions makes it an attractive candidate for drug design targeting specific protein-protein interactions or enzyme active sites.
In terms of biological activity, rac-4-(1R,2R)-2-(Aminomethyl)cyclopropyl-N,N-Diethylaniline has shown moderate inhibitory effects on several enzymes, including kinases and proteases. These findings suggest that it could be further developed into therapeutic agents for diseases such as cancer or inflammatory disorders. However, additional studies are required to fully understand its pharmacokinetic properties and safety profile.
From a materials science perspective, this compound has also been explored for its potential as a ligand in coordination chemistry. Its ability to act as a chelating agent makes it suitable for applications in catalysis and sensor development. Recent advancements in asymmetric catalysis have further underscored the importance of such compounds in creating enantioenriched products with high efficiency.
In conclusion, rac-4-(1R,2R)-2-(Aminomethyl)cyclopropyl-N,N-Diethylaniline (CAS No. 2227672-55-9) is a versatile compound with diverse applications across multiple disciplines. Its unique structure, stereochemistry, and reactivity make it an invaluable tool for researchers in organic chemistry, pharmacology, and materials science. As ongoing research continues to uncover new insights into its properties and applications, this compound is poised to play an increasingly important role in both academic and industrial settings.
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